5-[(3-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-[(3-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-14-8-4-2-3-7(5-8)6-9-12-13-10(11)15-9/h2-5H,6H2,1H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGKFLJMXCVTPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2=NN=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxybenzyl chloride with thiosemicarbazide, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol. The reaction mixture is usually heated to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(3-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic effects, particularly in the following areas:
- Antimicrobial Activity : Research indicates that derivatives of 5-[(3-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine can inhibit the growth of various bacteria and fungi. The mechanism often involves interference with cell wall synthesis or protein function.
- Anticancer Properties : Studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways. Its ability to inhibit tumor growth has made it a candidate for further development in cancer therapies .
- Anti-inflammatory and Anticonvulsant Effects : Other pharmacological properties include anti-inflammatory and anticonvulsant activities, which are being explored through various biological assays.
Materials Science
This compound is also investigated for its potential use in developing novel materials with specific electronic or optical properties. The unique structural characteristics of the thiadiazole ring may contribute to enhanced material performance in certain applications.
Biological Studies
In biological research, this compound is utilized to study its interactions with various biomolecules. Interaction studies have demonstrated its capability to bind with enzymes and receptors, influencing enzymatic activity and cellular signaling pathways. Such insights are crucial for understanding the compound's mechanism of action and therapeutic potential .
Mechanism of Action
The mechanism of action of 5-[(3-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, in antimicrobial studies, the compound may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. In anticancer research, it may induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Anticancer Activity of Selected Thiadiazole Derivatives
Table 2: Antifungal Activity (MIC, μg/mL)
| Compound | C. albicans | Aspergillus spp. | Reference |
|---|---|---|---|
| 5-(3-Methoxyphenyl)methyl | 32 | 64 | |
| N-(2-Nitrophenyl) derivative (Compound 21) | 8 | 16 |
Biological Activity
5-[(3-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine is a derivative of the thiadiazole family, which has garnered attention for its diverse biological activities. This compound is primarily studied for its potential applications in medicinal chemistry, particularly as an antimicrobial, antifungal, and anticancer agent. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, research findings, and comparative analysis with related compounds.
The synthesis of this compound typically involves a condensation reaction between 3-methoxybenzyl chloride and thiosemicarbazide under basic conditions. The process often requires heating in a solvent such as ethanol to facilitate cyclization into the thiadiazole structure. The presence of the methoxy group enhances the compound's solubility and may influence its biological interactions.
The biological activity of this compound is attributed to its interaction with various molecular targets. In antimicrobial studies, it has been shown to inhibit bacterial growth by disrupting cell wall synthesis or protein function. In anticancer research, the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways .
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Studies have demonstrated that compounds containing the thiadiazole moiety show moderate to significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 32.6 µg/mL .
- Antifungal Activity : The antifungal potential has also been observed against strains such as Candida albicans and Aspergillus niger, with some derivatives exhibiting activity comparable to standard antifungal agents like fluconazole .
Anticancer Activity
The anticancer properties of this compound have been explored through various studies:
- Cytotoxicity : The compound has shown cytotoxic effects against several cancer cell lines. For example, IC50 values in the range of 0.74–10.0 μg/mL have been reported against human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines .
- Mechanistic Insights : Docking studies suggest that the compound interacts with tubulin, inhibiting its polymerization which is critical for cancer cell division .
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, a comparison table is provided below:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |
|---|---|---|---|
| This compound | Moderate to significant | IC50: 0.74–10 µg/mL | Methoxy group enhances solubility |
| 5-[(4-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine | Moderate | IC50: Higher than above | Different substitution pattern |
| 5-(Phenyl)-1,3,4-thiadiazole | Low | IC50: >10 µg/mL | Lacks methoxy group |
Case Studies and Research Findings
Several studies have highlighted the biological potential of thiadiazole derivatives:
- Olsen et al. (2018) : Found that derivatives possessing the 2-amino-1,3,4-thiadiazole moiety exhibited promising antimicrobial properties .
- Dogan et al. (2020) : Investigated various substitutions at the amine group and reported enhanced antimicrobial activity against S. aureus and other strains .
- Recent Reviews : A review published in MDPI highlighted numerous derivatives showcasing anticancer activity with varying mechanisms that include apoptosis induction and inhibition of cell proliferation .
Q & A
Q. What are the established synthetic routes for 5-[(3-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine, and how can reaction conditions be optimized for higher yields?
The compound is typically synthesized via cyclization of carboxylic acid derivatives with thiosemicarbazide under acidic conditions. For example, POCl₃-mediated reflux (90°C, 3 hours) followed by pH adjustment to precipitate the product is a common method . Optimization strategies include:
- Catalyst selection : Manganese(II) catalysts can enhance reaction efficiency for analogous thiadiazoles .
- Solvent systems : Recrystallization from DMSO/water (2:1) improves purity .
- Temperature control : Prolonged reflux (e.g., 24 hours) in methanol with toluenesulfonic acid increases yields for related structures .
Q. What spectroscopic techniques are most effective for characterizing the structure of this thiadiazole derivative?
Key techniques include:
- FT-IR : Identifies functional groups (e.g., C=N at ~1555 cm⁻¹, C-S-C at ~695 cm⁻¹) .
- ¹H-NMR : Confirms aromatic and aliphatic protons (e.g., methoxy groups at δ ~3.8 ppm) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated for structurally similar 5-(4-pyridyl)-1,3,4-thiadiazol-2-amine .
Advanced Research Questions
Q. How can computational methods like DFT be applied to predict the electronic structure and reactivity of this compound?
Density Functional Theory (DFT) calculations are used to:
Q. What strategies are recommended for resolving contradictions in biological activity data across different studies?
Contradictions may arise from variations in substituent positioning or assay conditions. Mitigation approaches include:
- Comparative structural analysis : Correlate activity with crystal structure data (e.g., dihedral angles between aromatic rings) .
- Standardized bioassays : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and control compounds .
- Metabolite profiling : Identify degradation products that may interfere with activity measurements .
Q. How can X-ray crystallography be utilized to determine the crystal packing and hydrogen bonding interactions of this compound?
Single-crystal X-ray diffraction reveals:
- Supramolecular architecture : For example, N–H···N hydrogen bonds form 2D networks in 5-(4-pyridyl)-1,3,4-thiadiazol-2-amine .
- Torsional angles : Dihedral angles between the thiadiazole and methoxyphenyl groups (e.g., 18.2° vs. 30.3° in polymorphs) impact molecular stacking .
- Experimental protocol: Crystallize from ethanol/acetone and refine with restraints for disordered atoms .
Q. What in silico approaches are available to model the interaction of this compound with biological targets?
Advanced methods include:
- Molecular docking : Screen against enzymes (e.g., cyclooxygenase-2) using AutoDock Vina .
- QSAR modeling : Relate substituent effects (e.g., methoxy position) to antimicrobial potency .
- MD simulations : Assess binding stability over time (e.g., 100 ns trajectories) .
Methodological Challenges
Q. What are the common by-products formed during the synthesis, and how can they be identified and minimized?
By-products include:
- Uncyclized intermediates : Detectable via TLC (Rf ~0.3 in ethyl acetate/hexane). Minimize by optimizing POCl₃ stoichiometry .
- Oxidation products : Use inert atmospheres (N₂/Ar) during reflux to prevent thiadiazole ring oxidation .
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH) isolates the target compound from analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
